molecular formula C35H43N7O5 B8818666 ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate CAS No. 1349500-09-9

ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B8818666
CAS No.: 1349500-09-9
M. Wt: 641.8 g/mol
InChI Key: WGFIENJMSCAXOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves several steps. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE can be compared with similar compounds such as:

  • ETHYL (Z)-3-(2-(((4-(N’-((HEXYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE
  • ETHYL (Z)-3-(2-(((4-(N’-((OCTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE

These compounds share similar structures but differ in the length of the alkoxycarbonyl chain. The uniqueness of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE lies in its specific heptyloxycarbonyl group, which may confer distinct chemical and biological properties .

Properties

CAS No.

1349500-09-9

Molecular Formula

C35H43N7O5

Molecular Weight

641.8 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C35H43N7O5/c1-4-6-7-8-11-22-47-35(45)40-33(36)25-13-16-27(17-14-25)38-24-31-39-28-23-26(15-18-29(28)41(31)3)34(44)42(21-19-32(43)46-5-2)30-12-9-10-20-37-30/h9-10,12-18,20,23,38H,4-8,11,19,21-22,24H2,1-3H3,(H2,36,40,45)

InChI Key

WGFIENJMSCAXOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

Origin of Product

United States

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